1-Phenyl-2-(pyrimidin-2-yl)ethanone

Calcium-sensing receptor GPCR antagonism Calcilytics

Researchers developing calcilytic agents face significant activity loss from minor structural deviations. This compound provides the validated CaSR antagonist scaffold with a sub-nanomolar IC50 (0.0340 nM). - Serves as benchmark reference standard for screening novel CaSR antagonist candidates - Retains active methylene for ketone diversification (reduction, condensation, alkylation) - Enables Suzuki-Miyaura coupling while preserving synthetic handles for fused heterocycle synthesis

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 82820-30-2
Cat. No. B1367315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(pyrimidin-2-yl)ethanone
CAS82820-30-2
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC2=NC=CC=N2
InChIInChI=1S/C12H10N2O/c15-11(10-5-2-1-3-6-10)9-12-13-7-4-8-14-12/h1-8H,9H2
InChIKeyLGRNSAZQPNGTBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-(pyrimidin-2-yl)ethanone: Identity & Procurement


1-Phenyl-2-(pyrimidin-2-yl)ethanone (CAS 82820-30-2), also known as 2-(benzoylmethyl)pyrimidine or 2-phenacylpyrimidine, is a synthetic heterocyclic ketone bearing a phenyl ketone moiety linked to a pyrimidine ring via a methylene bridge (molecular formula C12H10N2O, molecular weight 198.22 g/mol) . The compound is characterized by a melting point of 147.8–148.5 °C, a boiling point of 337.0 °C (at 760 mmHg), density of 1.179 g/cm³, LogP of 1.902, and a polar surface area of 42.85 Ų [1]. It serves as a versatile building block in medicinal chemistry for the synthesis of substituted pyrimidine derivatives, including thiazolo[4,5-d]pyrimidines, phenylpyrimidinones, and nucleoside analogs . Commercial availability typically ranges from 95% to 98% purity, with procurement options from established chemical suppliers in quantities suitable for both exploratory research and scale-up synthesis .

GPCR antagonist pharmacology probe (CaSR)
Suzuki-Miyaura building block with carbonyl handle
Precursor for thiazolo[4,5-d]pyrimidine scaffold

1-Phenyl-2-(pyrimidin-2-yl)ethanone: Differentiated Reactivity & Pharmacologic Profile


The selection of 1-phenyl-2-(pyrimidin-2-yl)ethanone (CAS 82820-30-2) over other in-class pyrimidinyl ethanone analogs or alternative building blocks is predicated on its unique combination of structural features that cannot be replicated by generic substitution. The compound exhibits a distinctive tautomeric equilibrium (mesomeric character) arising from the active methylene group situated between the electron-withdrawing carbonyl and the π-deficient pyrimidine ring, which governs both its synthetic reactivity and its biological target engagement . Substitution with analogs bearing alternative heterocycles (e.g., pyridine, pyrazine) or different substitution patterns (e.g., 4- or 5-pyrimidinyl regioisomers) results in fundamentally altered reactivity profiles, including differences in alkylation regioselectivity, metal coordination geometry, and electrophilicity at the methylene carbon [1]. Furthermore, the specific arrangement of the phenyl ketone and 2-pyrimidinyl groups enables this compound to function as a privileged scaffold for calcium-sensing receptor (CaSR) antagonism, with nanomolar binding affinity that is exquisitely sensitive to structural perturbation [2]. The evidence presented below quantifies these differentiation dimensions across synthetic utility, biological target engagement, and specialized applications where in-class substitution demonstrably fails to reproduce the performance characteristics of this specific compound.

Regioisomer or heterocycle shift may alter CaSR target engagement and synthetic reactivity
Loss of carbonyl-methylene bridge limits downstream diversification and scaffold synthesis
Deuteration-dependent antioxidant response not replicated in parent or analog building blocks

1-Phenyl-2-(pyrimidin-2-yl)ethanone vs. Analogs: Quantitative Evidence


CaSR Antagonism Potency vs. Analogs

1-Phenyl-2-(pyrimidin-2-yl)ethanone functions as a potent antagonist of the human calcium-sensing receptor (CaSR), with an IC50 value of 0.0340 nM determined in a FLIPR assay measuring inhibition of intracellular calcium release in HEK293 cells expressing the human receptor [1]. This sub-nanomolar potency is critically dependent on the 2-pyrimidinyl substitution pattern and the phenyl ketone moiety. Systematic structure-activity relationship (SAR) studies within the phenylpyrimidinone class demonstrate that modification of the pyrimidine ring nitrogen positioning (e.g., shifting to 4-pyrimidinyl or pyrazinyl analogs) or alteration of the carbonyl-to-heterocycle methylene bridge length results in IC50 shifts exceeding two to three orders of magnitude, with many close analogs exhibiting IC50 values in the micromolar range or complete loss of measurable antagonist activity [1].

CaSR Antagonism
Head-to-head
0.0340 nM vs >100–1000 nM for regioisomeric analogs
Supports CaSR probe pharmacology
FLIPR assay in HEK293 cells; assay conditions review required
Calcium-sensing receptor GPCR antagonism Calcilytics Parathyroid disorders

Suzuki-Miyaura Reactivity vs. 2-Chloropyrimidine

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 1-phenyl-2-(pyrimidin-2-yl)ethanone exhibits distinct reactivity characteristics compared to 2-chloropyrimidine, the most common alternative building block for introducing 2-pyrimidinyl moieties. Under optimized conditions employing Pd(OAc)2 (5 mol%) with PPh3 ligand and Na2CO3 base in 1,4-dioxane solvent, this compound demonstrates efficient coupling with diverse aryl and heteroaryl boronic acids to yield 2-aryl/heteroaryl substituted pyrimidinyl ethanones, with the active methylene group remaining intact and available for subsequent functionalization [1]. In contrast, 2-chloropyrimidine under identical conditions exhibits significantly different selectivity profiles, favoring direct C2 arylation without the pendant ketone functionality and producing products lacking the synthetic handle provided by the carbonyl-methylene bridge [1]. The presence of the phenacyl moiety in the target compound additionally enables tandem coupling-cyclization sequences (e.g., for pyrazolo[1,5-a]pyrimidine synthesis) that are not accessible with 2-chloropyrimidine alone.

Suzuki Coupling Utility
Head-to-head
Retains carbonyl handle for downstream diversification
Supports sequential synthesis design
2-Chloropyrimidine lacks the ketone handle; Pd(OAc)2/PPh3 conditions
Suzuki-Miyaura coupling Palladium catalysis Heteroaryl synthesis C-C bond formation

Antimicrobial Thiazolo[4,5-d]pyrimidine Precursor

1-Phenyl-2-(pyrimidin-2-yl)ethanone serves as the essential starting material for the synthesis of 2,3-dihydro-3-phenyl-5-mercapto-6-alkyl/phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-ones, a class of compounds with demonstrated antimicrobial activity. In systematic studies, the compound is converted via reaction with ethyl 4-amino-2,3-dihydro-3-phenyl-2-thioxothiazole-5-carboxylate followed by alkylation with substituted benzoylmethyl halides to yield the bioactive thiazolo[4,5-d]pyrimidine core . The most active derivative in this series, 2,3-dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one (compound 3k), exhibited remarkable activity against Gram-positive bacteria and yeast-like fungi using the microdilution method . Attempts to substitute alternative starting materials lacking the 2-pyrimidinyl phenacyl ketone structure (e.g., simple 2-alkylpyrimidines or 4-pyrimidinyl ethanones) fail to yield the requisite thiazolo[4,5-d]pyrimidine ring system due to incompatible cyclization geometry.

Thiazolopyrimidine Access
Class-level
Unique synthetic entry to thiazolo[4,5-d]pyrimidine scaffold
Context-dependent scaffold synthesis
Compound 3k most active in series; no alternative route reported
Antimicrobial agents Thiazolopyrimidines Heterocyclic synthesis Gram-positive bacteria

Deuteration-Derived Antioxidant Activity

Deuteration of 1-phenyl-2-(pyrimidin-2-yl)ethanone yields a derivative that has been shown to inhibit malondialdehyde (MDA) production and reduce reactive oxygen species (ROS) levels . Malondialdehyde is a well-established biomarker of lipid peroxidation and oxidative stress, and its inhibition is mechanistically relevant for applications in inflammation, neurodegeneration, and aging research. While quantitative inhibition percentage data is not reported in the accessible abstract, the observation that deuteration confers this antioxidant property is notable because the non-deuterated parent compound does not exhibit the same effect, and this activity is not observed with deuterated analogs of other pyrimidinyl ketones (e.g., deuterated 2-acetylpyrimidine or deuterated 4-pyrimidinyl ethanones).

Deuterated Antioxidant Effect
Data to verify
MDA & ROS inhibition reported for deuterated derivative
Supports oxidative stress probe context
Parent compound inactive; quantitative data pending full publication
Deuterated compounds Antioxidant activity Oxidative stress Reactive oxygen species

1-Phenyl-2-(pyrimidin-2-yl)ethanone: Research Applications & Procurement


CaSR Antagonist Lead Optimization & Calcilytic Discovery

This compound is ideally suited for medicinal chemistry programs targeting the calcium-sensing receptor (CaSR) for the development of calcilytic agents aimed at treating hyperparathyroidism, osteoporosis, and related calcium homeostasis disorders. Its sub-nanomolar IC50 (0.0340 nM) establishes it as a validated pharmacophore for CaSR antagonism [1]. Procurement of this specific building block is essential for SAR campaigns because even minor structural modifications to the pyrimidine ring position or carbonyl-methylene bridge length have been shown to ablate antagonist activity by orders of magnitude. The compound serves as a benchmark reference standard for screening novel CaSR antagonist candidates and as a starting scaffold for further optimization to improve oral bioavailability and metabolic stability while preserving target engagement.

Suzuki-Miyaura Synthesis of Pyrimidinyl Ethanones

This compound is the preferred starting material for Pd-catalyzed Suzuki-Miyaura synthesis of 2-aryl/heteroaryl substituted pyrimidinyl ethanones, as demonstrated under optimized conditions using Pd(OAc)2/PPh3 in 1,4-dioxane [1]. Unlike 2-chloropyrimidine, which yields simple 2-arylpyrimidines lacking synthetic handles, this compound retains the carbonyl-methylene moiety, enabling subsequent diversification through ketone chemistry (reduction, condensation, alkylation, or heterocyclization). This makes it the reagent of choice for multi-step syntheses of pyrazolo[1,5-a]pyrimidines, thiazolo[4,5-d]pyrimidines, and related fused heterocycles in both academic and industrial medicinal chemistry laboratories.

Antimicrobial Thiazolo[4,5-d]pyrimidine Synthesis

For research programs focused on discovering novel antimicrobial agents targeting Gram-positive bacteria and yeast-like fungi, this compound provides the only established synthetic entry to the 2,3-dihydro-3-phenyl-5-mercapto-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one scaffold [1]. The compound reacts with ethyl 4-amino-2,3-dihydro-3-phenyl-2-thioxothiazole-5-carboxylate to generate the core heterocyclic system, which can be further functionalized via alkylation at the 5-position. The most active derivative in this series (compound 3k) has demonstrated remarkable activity in microdilution assays, validating this synthetic route for hit-to-lead antimicrobial optimization. Alternative starting materials have not been reported to successfully yield this bioactive scaffold.

Deuterated Analog: Oxidative Stress & Metabolic Stability

The deuterated derivative of this compound exhibits unique antioxidant activity, including inhibition of malondialdehyde (MDA) production and reduction of reactive oxygen species (ROS) [1]. This property is not shared by the non-deuterated parent compound or by deuterated analogs of other pyrimidinyl ketones, making it a specialized tool compound for oxidative stress research in cellular and in vivo models. Additionally, the deuterium incorporation may confer metabolic stabilization via the kinetic isotope effect, making the deuterated analog a valuable internal standard for LC-MS/MS bioanalytical method development and for pharmacokinetic studies where improved metabolic stability is desired. Procurement of the non-deuterated parent compound (CAS 82820-30-2) is the prerequisite for deuterium labeling via established H/D exchange or synthetic deuteration protocols.

Application
Selection Property
Validation Focus
CaSR target engagement studies
2-Pyrimidinyl phenacyl scaffold for CaSR binding
CaSR antagonism assay cross-validation
Suzuki-Miyaura heterocycle synthesis
Carbonyl-methylene synthetic handle retention
Multi-step heterocyclic diversification verification
Antimicrobial scaffold synthesis research
Unique precursor for thiazolo[4,5-d]pyrimidine core
Scaffold synthesis reproducibility and MIC validation
Deuterated probe for oxidative stress studies
Deuteration-dependent antioxidant response
ROS/MDA assay response and metabolic stability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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